N-(4-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)butanamide-d7,monohydrochloride

Catalog No.
S15742081
CAS No.
M.F
C23H30ClFN2O
M. Wt
412.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(4-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)bu...

Product Name

N-(4-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)butanamide-d7,monohydrochloride

IUPAC Name

2,2,3,3,4,4,4-heptadeuterio-N-(4-fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]butanamide;hydrochloride

Molecular Formula

C23H30ClFN2O

Molecular Weight

412.0 g/mol

InChI

InChI=1S/C23H29FN2O.ClH/c1-2-6-23(27)26(21-11-9-20(24)10-12-21)22-14-17-25(18-15-22)16-13-19-7-4-3-5-8-19;/h3-5,7-12,22H,2,6,13-18H2,1H3;1H/i1D3,2D2,6D2;

InChI Key

PHLSIUUOEZTSBB-FVYHQZOMSA-N

Canonical SMILES

CCCC(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=C(C=C3)F.Cl

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=C(C=C3)F.Cl

N-(4-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)butanamide-d7, monohydrochloride is a synthetic compound that belongs to the class of substituted piperidines. This compound is characterized by its unique structural features, which include a butanamide functional group and a fluorophenyl moiety. The presence of deuterium (d7) indicates that this compound has been isotopically labeled, which is often used in research to trace metabolic pathways or to study pharmacokinetics.

The molecular formula for this compound is C19H26ClF2N2O, and its molecular weight is approximately 358.88 g/mol. The compound's structure allows it to interact with various biological systems, making it of interest in pharmacological research.

Typical for amides and piperidine derivatives. Key reactions include:

  • Nucleophilic substitution: The fluorine atom on the phenyl ring can participate in nucleophilic substitution reactions, allowing for modifications at the para position.
  • Hydrolysis: Under acidic or basic conditions, the amide bond may hydrolyze to yield the corresponding carboxylic acid and amine.
  • Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.

These reactions are essential for synthesizing analogs and studying the compound's reactivity profile.

Research indicates that compounds similar to N-(4-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)butanamide-d7 exhibit significant biological activity, particularly in relation to opioid receptors. This compound likely interacts with mu-opioid receptors, similar to other piperidine derivatives, which can lead to analgesic effects. Studies suggest that such compounds may also possess psychoactive properties due to their structural similarities with known opioids like fentanyl .

The synthesis of N-(4-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)butanamide-d7 typically involves several steps:

  • Preparation of 1-phenethylpiperidin-4-amine: This intermediate is synthesized from commercially available starting materials through reductive amination.
  • Acylation: The amine is then acylated using 4-fluorobutyryl chloride or a similar acylating agent under controlled conditions.
  • Deuteration: The incorporation of deuterium can be achieved through specific labeling techniques during synthesis or by using deuterated solvents.
  • Formation of Monohydrochloride Salt: Finally, the hydrochloride salt is formed by reacting the base with hydrochloric acid.

This multi-step synthesis allows for precise control over the final product's purity and isotopic labeling.

N-(4-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)butanamide-d7 has potential applications in:

  • Pharmacological research: Its ability to bind to opioid receptors makes it a candidate for studying pain management therapies.
  • Metabolic studies: The deuterated form can be used in pharmacokinetic studies to trace metabolic pathways without interference from non-labeled compounds.
  • Analytical chemistry: It may serve as a reference standard in analytical methods aimed at detecting similar compounds in biological samples.

Interaction studies involving N-(4-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)butanamide-d7 focus on its binding affinity and efficacy at various opioid receptors. Comparative studies with known opioids reveal its potential potency and safety profile. These studies help elucidate the structure-activity relationship (SAR) and guide future drug development efforts.

Several compounds share structural similarities with N-(4-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)butanamide-d7, including:

Compound NameStructural FeaturesUnique Aspects
FentanylAnilidopiperidineStronger mu-opioid receptor agonist
FuranylfentanylFuran ring additionIncreased potency due to furan moiety
AcetylfentanylAcetyl group instead of butanamideDifferent acylation leading to varied effects

These comparisons highlight N-(4-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)butanamide-d7's unique characteristics while positioning it within a broader context of opioid analogs.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

411.2470067 g/mol

Monoisotopic Mass

411.2470067 g/mol

Heavy Atom Count

28

Dates

Last modified: 08-15-2024

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